An In-depth Technical Guide to the Chemical Properties of 2-Chloro-5-thienyl-(2-pyridyl)methanol
An In-depth Technical Guide to the Chemical Properties of 2-Chloro-5-thienyl-(2-pyridyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of the predicted chemical properties of 2-Chloro-5-thienyl-(2-pyridyl)methanol, a novel heterocyclic compound with potential applications in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from its constituent moieties—2-chloropyridine, 5-substituted thiophene, and a secondary alcohol linkage—to forecast its reactivity, spectral characteristics, and potential synthetic pathways. This predictive analysis is grounded in established principles of organic chemistry and supported by data from analogous structures, offering a robust theoretical framework for researchers entering this area of investigation.
Introduction and Molecular Structure Analysis
2-Chloro-5-thienyl-(2-pyridyl)methanol is a complex heterocyclic structure featuring a 2-chloropyridine ring linked to a 5-thienyl group through a methanol bridge. The molecule's reactivity is dictated by the interplay of the electron-deficient pyridine ring, the electron-rich thiophene ring, and the nucleophilic/electrophilic nature of the secondary alcohol. The chlorine atom on the pyridine ring and the sulfur atom in the thiophene ring introduce specific sites for chemical modification.
The three-dimensional conformation of this molecule, particularly the rotational freedom around the single bonds connecting the aromatic rings to the carbinol carbon, will influence its biological activity and physical properties. Studies on similar biarylic thienyl pyridines suggest that planar conformations are likely, with potential for Z and E isomers depending on the relative orientation of the rings.[1]
Caption: Predicted structure of 2-Chloro-5-thienyl-(2-pyridyl)methanol.
Predicted Physicochemical Properties
A summary of the predicted physicochemical properties is presented below. These values are estimated based on the constituent functional groups and are intended to guide experimental design.
| Property | Predicted Value | Justification |
| Molecular Formula | C₁₀H₈ClNOS | Based on atom count from the structure. |
| Molecular Weight | ~225.7 g/mol | Sum of atomic weights. |
| Appearance | Likely a colorless to pale yellow solid or oil. | Similar to other substituted pyridines and thiophenes.[2] |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, DMSO, and dichloromethane. | The presence of polar groups (OH, N, S) suggests some water solubility, while the aromatic rings favor organic solvents. |
| pKa | The pyridine nitrogen is expected to be weakly basic. The hydroxyl proton is weakly acidic. | The electron-withdrawing effect of the chlorine atom reduces the basicity of the pyridine nitrogen compared to pyridine itself. |
Synthesis and Reaction Pathways
While no specific synthesis for 2-Chloro-5-thienyl-(2-pyridyl)methanol has been reported, a logical retrosynthetic analysis suggests several viable approaches.
Proposed Synthetic Routes
A plausible synthetic strategy involves the coupling of a pyridine and a thiophene precursor, followed by the formation of the methanol bridge.
Caption: Plausible synthetic routes to the target compound.
Experimental Protocol: Grignard Addition (Route A)
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Grignard Reagent Formation: To a solution of magnesium turnings in anhydrous tetrahydrofuran (THF), add a solution of 2-chloro-5-bromopyridine in THF dropwise under an inert atmosphere. Gentle heating may be required to initiate the reaction.
-
Addition Reaction: Cool the freshly prepared Grignard reagent to 0 °C. Add a solution of 2-thiophenecarboxaldehyde in anhydrous THF dropwise.
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Quenching and Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
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Extraction and Purification: Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Predicted Chemical Reactivity
The molecule possesses several reactive sites, allowing for a range of chemical transformations.
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Reactions at the 2-Chloropyridine Ring: The chlorine atom at the 2-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr).[3][4] This reactivity is enhanced by the electron-withdrawing nature of the pyridine nitrogen, which stabilizes the Meisenheimer intermediate.[3][4] The order of reactivity for chloropyridine isomers in SNAr reactions is generally 4-chloropyridine > 2-chloropyridine > 3-chloropyridine.[4]
-
Reactions at the Thiophene Ring: Thiophene is more electron-rich than benzene and readily undergoes electrophilic substitution, primarily at the 2- and 5-positions.[5][6] Since the 2-position is already substituted, electrophilic attack is predicted to occur at the 5-position of the thiophene ring.
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Reactions of the Methanol Group: The secondary alcohol can be oxidized to the corresponding ketone using standard oxidizing agents (e.g., PCC, Swern oxidation). It can also undergo esterification or etherification reactions.
Caption: Predicted reactivity sites of the target molecule.
Predicted Spectroscopic Data
Spectroscopic analysis is crucial for the characterization of 2-Chloro-5-thienyl-(2-pyridyl)methanol. The following are predicted spectral data based on the analysis of its structural components.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine and thiophene rings, as well as for the methine and hydroxyl protons of the alcohol bridge. The aromatic region (typically 7.0-8.5 ppm) will contain complex multiplets corresponding to the three pyridine protons and three thiophene protons. The methine proton will likely appear as a singlet or a doublet (if coupled to the hydroxyl proton) in the 5.0-6.0 ppm range. The hydroxyl proton will be a broad singlet, and its chemical shift will be concentration and solvent-dependent.
-
¹³C NMR: The carbon NMR spectrum will show ten distinct signals for the ten carbon atoms in the molecule. The chemical shifts will be influenced by the electronegativity of the chlorine, nitrogen, oxygen, and sulfur atoms. The carbon bearing the chlorine atom (C2 of pyridine) is expected to be in the 150-155 ppm range, while the carbinol carbon will likely appear around 70-80 ppm.
Table of Predicted ¹H NMR Chemical Shifts
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Pyridine H | 7.2 - 8.4 | m |
| Thiophene H | 6.9 - 7.5 | m |
| Methine CH | 5.5 - 6.0 | s or d |
| Hydroxyl OH | variable | br s |
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H stretch (alcohol) | 3200-3600 (broad) |
| C-H stretch (aromatic) | 3000-3100 |
| C=C and C=N stretch (aromatic) | 1400-1600 |
| C-O stretch (alcohol) | 1050-1150 |
| C-Cl stretch | 600-800 |
Mass Spectrometry (MS)
Mass spectrometry will be essential for confirming the molecular weight of the compound. The presence of chlorine will result in a characteristic M+2 isotope pattern with a ratio of approximately 3:1. Fragmentation patterns will likely involve the loss of the hydroxyl group, the chlorine atom, and cleavage of the bond between the carbinol carbon and the aromatic rings.
Potential Applications in Drug Discovery and Materials Science
The unique combination of a pyridine, a thiophene, and a chiral carbinol center suggests several potential applications for 2-Chloro-5-thienyl-(2-pyridyl)methanol and its derivatives.
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Medicinal Chemistry: Pyridine and thiophene moieties are present in numerous biologically active compounds.[7][8] The ability to functionalize the molecule at multiple sites makes it an attractive scaffold for the development of novel therapeutic agents. The chiral alcohol provides a handle for introducing stereochemistry, which is often critical for biological activity.
-
Materials Science: Thiophene-containing polymers, such as polythiophene, are known for their conductive properties.[6] Pyridyl-thienyl compounds have been investigated for their applications in materials science, including as ligands for metal complexes and in photoinduced processes.[1] The title compound could serve as a monomer or a precursor for the synthesis of novel functional materials.
Conclusion
This technical guide has provided a detailed, albeit predictive, analysis of the chemical properties of 2-Chloro-5-thienyl-(2-pyridyl)methanol. By leveraging the known chemistry of its constituent functional groups, we have outlined plausible synthetic routes, predicted its reactivity, and estimated its key spectroscopic signatures. This foundational knowledge is intended to serve as a valuable resource for researchers and accelerate the experimental investigation of this promising heterocyclic compound and its potential applications.
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